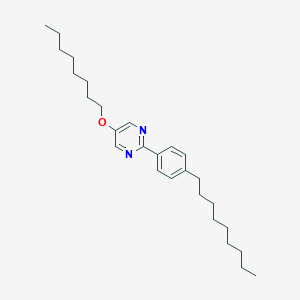
(6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one is an organic compound characterized by its unique structure, which includes an isopropyl group and a methyl group attached to a cyclohexenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone, isopropyl bromide, and methyl iodide.
Formation of Intermediate: The initial step involves the alkylation of cyclohexanone with isopropyl bromide under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a strong base, such as sodium hydride, to form the cyclohexenone ring.
Methylation: The final step involves the methylation of the cyclohexenone ring using methyl iodide under basic conditions to yield (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one.
Industrial Production Methods: In an industrial setting, the production of (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenone derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
®-3-Isopropyl-6-methyl-3-cyclohexen-1-one: The enantiomer of the compound, with similar but distinct properties.
3-Isopropyl-6-methylcyclohexanone: A structurally similar compound with a saturated ring.
3-Isopropyl-6-methyl-2-cyclohexen-1-one: A compound with a double bond in a different position.
Uniqueness: (S)-3-Isopropyl-6-methyl-3-cyclohexen-1-one is unique due to its specific stereochemistry and the position of the functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
119439-21-3 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8H,4,6H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
RIGRXRHXNMJXHD-QMMMGPOBSA-N |
SMILES |
CC1CC=C(CC1=O)C(C)C |
Isomerische SMILES |
C[C@H]1CC=C(CC1=O)C(C)C |
Kanonische SMILES |
CC1CC=C(CC1=O)C(C)C |
Synonyme |
3-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-,(6S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)

